Product packaging for 2-(4-chlorophenyl)pyrimidin-4(3H)-one(Cat. No.:CAS No. 106690-55-5)

2-(4-chlorophenyl)pyrimidin-4(3H)-one

Cat. No.: B027063
CAS No.: 106690-55-5
M. Wt: 206.63 g/mol
InChI Key: VQRSIMLDRAXXQX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyrimidin-4(3H)-one is a high-purity chemical compound supplied for early discovery and investigative research. This pyrimidin-4(3H)-one scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Research Applications and Value This compound serves as a valuable building block and key pharmacophore in drug discovery. Research indicates that pyrimidin-4(3H)-one derivatives bearing a chlorophenyl group exhibit promising cytotoxic activity. Specifically, structural analogues have demonstrated potent effects against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), making this core structure a compelling candidate for the synthesis and evaluation of new hybrid molecules with potential multi-target mechanisms of action in oncology research . Specifications CAS Number: 106690-55-5 Molecular Formula: C10H7ClN2O Molecular Weight: 206.63 g/mol Notice to Buyers This product is provided as part of a collection of unique chemicals for research purposes. Analytical data is not collected for this item. The buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Handling and Storage For specific storage and handling information, please refer to the Safety Data Sheet (SDS). This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O B027063 2-(4-chlorophenyl)pyrimidin-4(3H)-one CAS No. 106690-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRSIMLDRAXXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338659
Record name 2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106690-55-5
Record name 2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Pyrimidinone Scaffolds in Medicinal Chemistry and Organic Synthesis

Pyrimidinone derivatives are a class of heterocyclic compounds that have garnered immense attention in medicinal chemistry and organic synthesis. researchgate.net The pyrimidine (B1678525) ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making its analogs prime candidates for interacting with biological systems. bldpharm.com The presence of the pyrimidinone core in various natural products and synthetic molecules has established it as a versatile scaffold for drug discovery. wjarr.com

The broad spectrum of pharmacological activities associated with pyrimidinone derivatives is extensive, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. researchgate.netnih.gov This versatility has driven significant research into the synthesis of novel pyrimidine-based molecules. wjarr.com Synthetic strategies are well-established, with methods like the Biginelli reaction, first reported in 1891, providing a straightforward, one-pot synthesis of dihydropyrimidines, which can be precursors to pyrimidinones. ijprajournal.com The adaptability of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. wjarr.com In medicinal chemistry, these scaffolds are recognized for their ability to interact with various enzymes and receptors through hydrogen bonding, making them effective frameworks for designing targeted therapies. ijprajournal.com

Significance of the 2 4 Chlorophenyl Pyrimidin 4 3h One Moiety in Heterocyclic Chemistry

The specific structure of 2-(4-chlorophenyl)pyrimidin-4(3H)-one is defined by two key components: the pyrimidin-4(3H)-one core and the 2-substituted 4-chlorophenyl group. The pyrimidinone ring itself provides a stable, aromatic platform with hydrogen bond donor and acceptor sites crucial for molecular recognition in biological targets.

The addition of a 4-chlorophenyl group at the 2-position is particularly significant. Halogen atoms, especially chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The chlorine atom is electron-withdrawing, which can alter the electron density of the pyrimidine (B1678525) ring and influence its reactivity and binding interactions. Furthermore, the lipophilicity imparted by the chlorophenyl group can enhance membrane permeability and bioavailability.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, studies on closely related analogs highlight the importance of this substitution. For instance, various pyrimidine derivatives incorporating a 4-chlorophenyl moiety have demonstrated significant biological activities, including potent anticancer and antimicrobial effects. researchgate.netijprajournal.com In some studies, compounds bearing a 4-chlorophenyl substituent have exhibited the highest cytotoxic potency against cancer cell lines compared to other analogs. nih.gov This suggests that the 2-(4-chlorophenyl) substituent is a critical feature for conferring potent bioactivity to the pyrimidinone scaffold.

Below are the known chemical properties for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
CAS Number Not readily available
Melting Point Not readily available

Note: Data is based on the chemical structure. Experimental values for CAS Number and Melting Point are not widely reported in the searched literature, indicating a potential gap in the characterization of this specific compound.

Historical Context and Evolution of Pyrimidinone Research

The study of pyrimidines has a rich history dating back to the 19th century. Although pyrimidine (B1678525) derivatives like alloxan (B1665706) and barbituric acid were known earlier, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid from urea (B33335) and malonic acid. bldpharm.com This was followed by the systematic investigation of pyrimidines starting in 1884 by Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and first proposed the name “pyrimidin” in 1885. bldpharm.com The parent, unsubstituted pyrimidine compound was first prepared in 1900 by Gabriel and Colman. bldpharm.com

The discovery of pyrimidine bases in nucleic acids solidified the biological importance of this heterocyclic system, launching a century of intensive research. Early work focused on understanding the fundamental chemistry and synthesis of these compounds. The development of synthetic methods, such as the Biginelli reaction in 1891, made a wider range of pyrimidine derivatives accessible for study. ijprajournal.com

In the 20th century, research evolved from fundamental synthesis to exploring the pharmacological potential of pyrimidine analogs. This led to the development of numerous pyrimidine-based drugs, including antibiotics and anticancer agents. wjarr.com The ongoing evolution of this research field now involves sophisticated techniques like computational modeling and high-throughput screening to design and identify new pyrimidinone derivatives with enhanced potency and selectivity for various therapeutic targets.

Research Gaps and Future Directions for 2 4 Chlorophenyl Pyrimidin 4 3h One Studies

Classical and Modern Synthetic Routes for Pyrimidinone Core Synthesis

The pyrimidinone core is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic strategies.

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). rsc.orgwikipedia.org This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. rsc.orgwikipedia.org The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

Over the past two decades, the Biginelli reaction has seen significant modifications to improve yields, shorten reaction times, and employ milder, more environmentally friendly conditions. rsc.orgrsc.org These modifications often focus on the development of more efficient catalysts. rsc.org For instance, iron(III) chloride has been used as a Lewis acid catalyst in a one-pot multi-component reaction to produce amide-functionalized DHPM derivatives in excellent yields. rsc.org Other catalysts, such as 12-tungstophosphoric acid (PW), 12-molybdophosphoric acid (PMo), and zinc chloride, have been employed under solvent-free conditions. nih.gov Green synthesis approaches have also been explored, including performing the reaction at elevated temperatures without any catalyst or solvent, or using silica-supported P2O5 under solvent-free conditions. rsc.org

The Atwal modification of the Biginelli reaction involves the pre-condensation of a β-keto ester and an aldehyde to form an unsaturated carbonyl compound, which then reacts with a substituted isourea in a basic medium. nih.gov This approach can improve the efficiency of the synthesis, particularly for aldehydes with ortho-substituents. nih.gov

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like pyrimidinones in a single step, which is advantageous for creating libraries of diverse compounds. nih.govresearchgate.net These reactions are pivotal in both classical and modern organic synthesis. rsc.org

One example is the three-component reaction of an aldehyde, an amidine system, and malononitrile or ethyl cyanoacetate, which can be effectively catalyzed by magnesium oxide (MgO) to form pyrimidinone derivatives. researchgate.nettandfonline.comingentaconnect.com This method offers high conversions, short reaction times, and utilizes an inexpensive and readily available catalyst. researchgate.nettandfonline.com Another approach involves a palladium-catalyzed multicomponent reaction of aromatic aldehydes, urea/thiourea, and alkynols to diastereoselectively synthesize spirofuran pyrimidinone compounds. rsc.org

Furthermore, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. nih.gov This regioselective process proceeds through a sequence of condensation and dehydrogenation steps. nih.gov

Cyclization reactions are fundamental to the formation of the pyrimidinone ring. In the Biginelli reaction, after the initial formation of an open-chain ureide, the final step is an intramolecular cyclization followed by dehydration to yield the dihydropyrimidinone. rsc.org

Various cyclization strategies have been developed. For instance, a samarium chloride-catalyzed cyclization of β-formyl enamides using urea as an ammonia source under microwave irradiation provides an efficient route to pyrimidines. organic-chemistry.org Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are also powerful tools for constructing pyrimidine (B1678525) rings. mdpi.com Another strategy involves the [5+1] annulation of enamidines with orthoesters, catalyzed by ZnBr2, to yield polysubstituted pyrimidines. mdpi.com

The synthesis of pyrimidinones can also be achieved through the cyclization of intermediates formed from other reactions. For example, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazines can lead to the formation of a hydrazone intermediate, which subsequently cyclizes at an elevated temperature to form pyrazolo[3,4-d]pyrimidine products. nih.gov

Specific Synthetic Approaches to this compound Analogs

The synthesis of this compound and its derivatives involves specific strategies to incorporate the 4-chlorophenyl group and optimize reaction conditions for high yields and purity.

The 4-chlorophenyl group is typically introduced into the pyrimidinone structure through one of the starting materials in a multi-component reaction. The most common approach is to use 4-chlorobenzaldehyde as the aldehyde component in a Biginelli-type reaction. For example, the reaction of 4-chlorobenzaldehyde, a β-dicarbonyl compound, and urea or thiourea will directly yield a dihydropyrimidinone with a 4-chlorophenyl substituent at the 4-position.

Alternatively, the 4-chlorophenyl group can be part of the amidine component. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized via a three-component reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by DABCO. nih.gov

In other synthetic routes, the 4-chlorophenyl moiety can be introduced through a pre-functionalized starting material. For example, 3-(4-chlorophenyl)-2-cyano-N-cyclohexylacrylamide has been used as a precursor for the synthesis of more complex pyrido[2,3-d]pyrimidine derivatives. nih.gov Another approach involves the reaction of 2,4,5-trichloropyrimidine with 4-chloroaniline to produce 2,5-dichloro-N-(4-chlorophenyl)pyrimidin-4-amine, which can be further modified. nih.gov

A general procedure for synthesizing chalcones, which can be precursors to pyrimidines, involves the reaction of 4-chloroacetophenone with a substituted benzaldehyde. ijprajournal.com These chalcones can then be reacted with guanidine nitrate to form pyrimidines with a 4-chlorophenyl group. ijprajournal.com

The choice of catalyst and reaction conditions plays a crucial role in the synthesis of this compound derivatives, influencing reaction efficiency, yield, and selectivity.

Catalysis:

Lewis Acids: Iron(III) chloride is an effective Lewis acid catalyst for the synthesis of amide-functionalized dihydropyrimidinone derivatives. rsc.org Other Lewis acids like copper(II) triflate have been used to catalyze the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com

Brønsted Acids: Trifluoroacetic acid (TFA) has been used as a catalyst for the formation of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com

Heterogeneous Catalysts: Magnesium oxide (MgO) with a high surface area is a highly effective and reusable heterogeneous base catalyst for the three-component synthesis of pyrimidinone derivatives. researchgate.nettandfonline.com Montmorillonite-KSF, a type of clay, has also been used as a reusable heterogeneous catalyst for the Biginelli reaction under solvent-free conditions, offering an environmentally friendly approach. rsc.org

Metal Catalysts: Copper(I) iodide (CuI) has been employed in the synthesis of pyrido[1,2-a]pyrimidin-4-ones through a tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. rsc.org

Reaction Conditions:

Solvent-Free Conditions: Many modern synthetic protocols for pyrimidinones are moving towards solvent-free conditions to promote green chemistry. rsc.orgrsc.org These reactions are often carried out by heating the reactants together, sometimes with a solid-supported catalyst. rsc.org

Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the Biginelli condensation, leading to high yields in short reaction times. nih.gov

Temperature: Reaction temperatures can vary widely depending on the specific methodology. Some reactions proceed at room temperature, while others require refluxing or heating to higher temperatures. clockss.org For example, the cyclization of hydrazones to form pyrazolo[3,4-d]pyrimidines occurs at an elevated temperature. nih.gov

The following table summarizes various catalytic systems and conditions used in the synthesis of pyrimidinone derivatives.

CatalystReactantsConditionsProduct Type
Iron(III) ChlorideAcetoacetamide, Aldehyde, UreaOne-potAmide-functionalized DHPMs rsc.org
PW, PMo, ZnCl2Acylal, Ethyl acetoacetate (B1235776), Urea/ThioureaSolvent-freeDihydropyrimidinones nih.gov
MgOAldehyde, Amidine, Malononitrile/Ethyl cyanoacetateThermal, Aqueous or RefluxPyrimidinone derivatives researchgate.nettandfonline.com
PalladiumAromatic aldehyde, Urea/Thiourea, AlkynolBrønsted acidSpirofuran pyrimidinones rsc.org
IridiumAmidine, Alcohols-Substituted pyrimidines nih.gov
Montmorillonite-KSFAldehyde, Ethyl acetoacetate, UreaSolvent-freeDihydropyrimidinones rsc.org
Copper(II) triflatePropargyl alcohol, Amidine-2,4-disubstituted or 2,4,6-trisubstituted pyrimidines mdpi.com
CuI2-aminopyridine, ethyl 3-arylpropiolate-Pyrido[1,2-a]pyrimidin-4-ones rsc.org

Reaction Conditions and Catalysis in the Synthesis of this compound Derivatives

Microwave and Ultrasound Irradiation Techniques

The application of non-conventional energy sources like microwave and ultrasound irradiation has revolutionized the synthesis of heterocyclic compounds, including pyrimidinone derivatives. These techniques often lead to significant reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. wisdomlib.org

Microwave-Assisted Synthesis:

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. In the context of pyrimidinone synthesis, this often involves the condensation of a β-ketoester with an amidine. For the synthesis of 2-aryl pyrimidinones, microwave energy can be employed to drive the cyclocondensation reaction, often in the presence of a suitable catalyst or in a solvent-free setting. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed, the general methodology for related 2-amino-4,6-diaryl pyrimidines involves the condensation of enones with guanidine under microwave irradiation, which proceeds rapidly to afford the desired products in good yields. researchgate.net

A comparative study on the synthesis of dihydropyrimidinones highlighted that microwave irradiation, in conjunction with a green solvent like PEG-400, was an optimal method in terms of both yield and reaction time. wisdomlib.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. This process of formation, growth, and implosive collapse of bubbles in a liquid generates localized hot spots with high temperature and pressure, leading to an enhancement of mass transfer and reaction rates.

The synthesis of highly substituted 4-pyrimidinols has been efficiently achieved through the ultrasound-promoted cyclocondensation of β-keto esters and amidines in water. organic-chemistry.org This methodology offers a green and rapid entry to the pyrimidinone core. Following a similar principle, the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones was successfully performed under ultrasound irradiation using samarium perchlorate as a catalyst, resulting in shorter reaction times and higher yields compared to conventional methods. nih.gov Furthermore, the synthesis of novel 2-(pyrazol-1-yl)pyrimidine derivatives via cyclocondensation was shown to be significantly more efficient under ultrasonic conditions. scispace.com A combined approach using ultrasound for solvation followed by microwave irradiation for the heterocyclization has also been developed for the synthesis of 2-amino-4,6-diaryl pyrimidines. researchgate.net

Technique General Reactants Key Advantages Representative Yields
Microwave Irradiation Enones, Guanidine/AmidineRapid heating, shorter reaction times, higher yieldsModerate to good researchgate.net
Ultrasound Irradiation β-keto esters, AmidinesMild conditions, shorter reaction times, improved purityGood to excellent (21-97%) organic-chemistry.org
Combined Ultrasound/Microwave Enones, GuanidineFast, safe, good yieldsModerate to good researchgate.net
Green Chemistry Approaches (e.g., PEG-400 mediated synthesis)

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The use of non-toxic, recyclable solvents and catalysts is a key aspect of this approach. Polyethylene glycol (PEG-400) has emerged as a promising green reaction medium due to its low toxicity, biodegradability, and ability to be recycled.

PEG-400 can serve as both a solvent and a catalyst in the synthesis of pyrimidinone derivatives. wisdomlib.orgwisdomlib.org It has been successfully employed in the one-pot synthesis of 3,4-dihydropyrimidinones under mild and neutral conditions without the need for an additional catalyst. researchgate.net The reaction proceeds efficiently with a range of substituted aldehydes, β-dicarbonyl compounds, and urea or thiourea. wisdomlib.orgwisdomlib.org

In a study focused on the synthesis of thienyl pyrazolo[1,5-a] pyrimidines, PEG-400 was used as a green and recyclable solvent, leading to excellent product yields in a shorter time frame. nih.gov Similarly, the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives via a three-component reaction was effectively carried out in PEG-400, highlighting its versatility. mdpi.com The advantages of this methodology include an easy workup, avoidance of toxic solvents, and often the elimination of the need for an expensive catalyst. nih.gov

Reaction Solvent/Catalyst Key Features Reported Yields
Dihydropyrimidinone SynthesisPEG-400Environmentally benign, recyclable, catalyst-freeHigh (up to 98%) researchgate.net
Thienyl Pyrazolo[1,5-a] Pyrimidine SynthesisPEG-400Green method, excellent yields, easy workupExcellent nih.gov
Pyrazolo[3,4-b]pyridin-6(7H)-one SynthesisPEG-400Mild conditions, good yields, recyclable mediumGood mdpi.com

Novel Synthetic Methodologies and Innovations for Pyrimidinone Frameworks

One-pot Synthetic Procedures

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis as they allow for the construction of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates. This approach is not only efficient in terms of time and resources but also aligns with the principles of green chemistry.

The Biginelli reaction is a classic example of a one-pot synthesis leading to 3,4-dihydropyrimidin-2(1H)-ones. nih.govrsc.org This acid-catalyzed three-component reaction of an aldehyde, a β-ketoester, and urea has been extensively studied and modified. For instance, a novel magnetic nanocatalyst has been developed for the efficient synthesis of these compounds under solvent-free conditions. rsc.org

More complex pyrimidinone-containing fused heterocyclic systems have also been synthesized using one-pot strategies. For example, new wisdomlib.orgnih.govrsc.orgtriazolo[4,3-a]pyrimidine derivatives were prepared via a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com Similarly, a green one-pot four-component strategy has been developed for the synthesis of wisdomlib.orgnih.govrsc.orgtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives. rsc.org

A convenient one-pot access to 4-pyrimidone-2-thioethers, which are versatile precursors for densely functionalized pyrimidines, has been reported. This method utilizes a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters. nih.gov Furthermore, the synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones has been achieved in a one-pot reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with aliphatic acids in the presence of POCl₃. nih.gov

Target Scaffold Number of Components Key Features Catalyst/Conditions
3,4-Dihydropyrimidin-2(1H)-onesThreeHigh efficiency, reusabilitySO₃H@imineZCMNPs, solvent-free rsc.org
wisdomlib.orgnih.govrsc.orgTriazolo[4,3-a]pyrimidinesThreeGood yields, simple procedureAPTS, ethanol mdpi.com
wisdomlib.orgnih.govrsc.orgTriazolo[1,5-a]pyrimidinesFourGreen strategyp-Toluenesulfonic acid, water rsc.org
4-Pyrimidone-2-thioethersTwoMild conditions, good functional group toleranceBase/acid-mediated nih.gov
1-Arylpyrazolo[3,4-d]pyrimidin-4-onesTwoSimple and efficientPOCl₃ nih.gov

Antimicrobial Activities

The pyrimidine nucleus is a critical pharmacophore that imparts significant antimicrobial properties. nih.gov Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy

Numerous studies have highlighted the antibacterial potential of pyrimidinone derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 6-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives showed activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and E. coli (Gram-negative). chemicaljournals.com Specifically, compounds containing p-bromoaniline and p-nitroaniline substitutions demonstrated notable activity against Salmonella typhi. chemicaljournals.com Other research has confirmed that various substituted pyrimidines can effectively inhibit the growth of S. aureus and E. coli. nih.govnih.gov

The antibacterial efficacy is often compared to standard antibiotics to gauge their potential. For example, the activity of some pyrimidine derivatives has been evaluated against reference drugs like Ciprofloxacin. chemicaljournals.com

Table 1: Antibacterial Activity of Selected Pyrimidinone Derivatives
Compound DerivativeBacterial StrainActivity/MeasurementReference
6-(4-chlorophenyl)-pyrimidinone with p-BromoanilineSalmonella typhiHigh Activity chemicaljournals.com
6-(4-chlorophenyl)-pyrimidinone with p-NitroanilineSalmonella typhiHigh Activity chemicaljournals.com
2,4,5,6-tetrasubstituted pyrimidines (e.g., 9e, 10d, 10e)Staphylococcus aureus>98% biofilm inhibition at 100 µM nih.gov
4-pyridinone derivativesEscherichia coliModerate to Strong Activity researchgate.net
4-pyridinone derivativesPseudomonas aeruginosaModerate to Strong Activity researchgate.net

Antifungal Efficacy

The antifungal properties of pyrimidinone derivatives have been primarily evaluated against common pathogenic fungi such as Aspergillus niger and Candida albicans. Research has shown that various pyrazolo[3,4-d]pyrimidin-4-one derivatives possess moderate to high in vitro antifungal activities. nih.gov For example, certain 1,2,4-triazole derivatives demonstrated significant zones of inhibition against both C. albicans and A. niger, with some compounds showing activity comparable to the standard drug itraconazole. buketov.edu.kz Similarly, other studies have identified pyrimidine derivatives with promising activity against various Candida species, including fluconazole-resistant strains. mdpi.com

Table 2: Antifungal Activity of Selected Pyrimidinone Derivatives
Compound DerivativeFungal StrainActivity/MeasurementReference
1,2,4-Triazole derivative (AN5)Candida albicans19.9 mm zone of inhibition (100 µg/ml) buketov.edu.kz
1,2,4-Triazole derivative (AN5)Aspergillus niger20.5 mm zone of inhibition (100 µg/ml) buketov.edu.kz
1,2,4-Triazole derivative (AN6)Candida albicans19.5 mm zone of inhibition (100 µg/ml) buketov.edu.kz
1,2,4-Triazole derivative (AN6)Aspergillus niger22.5 mm zone of inhibition (100 µg/ml) buketov.edu.kz
Pyrazolo[3,4-d]pyrimidin-4-one (g22)Sclerotinia sclerotiorumEC50 = 1.25 mg/L nih.gov

Structure-Activity Relationships (SAR) in Antimicrobial Pyrimidinones

The antimicrobial potency of pyrimidinone derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for enhanced activity.

For antibacterial agents, the presence of specific aryl groups and substitutions at various positions of the pyrimidine core can significantly influence their efficacy. For instance, in a series of thiazolyl-pyrazoline hybrids, the substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal activity. mdpi.com Similarly, the presence of a chloro substituent was favorable for antibacterial activity. mdpi.com

Anticancer and Antitumor Activities

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting significant cytotoxicity against a variety of human cancer cell lines.

Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic effects of these compounds have been extensively studied. For example, a series of novel thieno[2,3-d]pyrimidines containing an isoxazole moiety were synthesized and evaluated against human lung adenocarcinoma (A549), human colorectal carcinoma (HCT116), and human breast adenocarcinoma (MCF-7) cell lines. preprints.orgresearchgate.net One derivative, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e), demonstrated exceptionally potent and broad-spectrum cytotoxicity with IC50 values of 2.79, 6.69, and 4.21 x 10⁻³ µM against A549, HCT116, and MCF-7 cells, respectively, which was significantly more potent than the reference drug gefitinib. preprints.orgresearchgate.net

Other studies have reported on pyrimidine-bridged combretastatin derivatives showing efficacy against MCF-7 and A549 cell lines. ekb.eg Furthermore, certain pyrido[2,3-d]pyrimidine derivatives have shown potent activity against prostate cancer (PC-3) and liver cancer (HepG-2) cell lines, with IC50 values in the low micromolar range. ekb.eg

Table 3: Cytotoxicity of Selected this compound Derivatives
Compound DerivativeCancer Cell LineIC50 Value (µM)Reference
6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e)A549 (Lung)0.00279 preprints.orgresearchgate.net
HCT116 (Colon)0.00669 preprints.orgresearchgate.net
MCF-7 (Breast)0.00421 preprints.orgresearchgate.net
Pyrimidine-bridged combretastatin derivative (Compound 35)MCF-7 (Breast)3.38 ekb.eg
A549 (Lung)3.71 ekb.eg
Pyrido[2,3-d]pyrimidine derivative (Compound 39)HepG-2 (Liver)0.3 ekb.eg
PC-3 (Prostate)6.6 ekb.eg
HCT-116 (Colon)7.0 ekb.eg

Mechanisms of Anticancer Action

One of the primary mechanisms through which pyrimidine derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs). researchgate.net CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The pyrido[2,3-d]pyrimidin-7-one template, a structure closely related to the subject compound, has been identified as a privileged scaffold for the inhibition of ATP-dependent kinases, including CDKs. researchgate.net

Specifically, derivatives based on this scaffold have been developed as potent and selective inhibitors of CDK4 and CDK6. researchgate.netnovartis.com For example, the FDA-approved drug Palbociclib, a CDK4/6 inhibitor used for breast cancer treatment, is based on a pyrido[2,3-d]pyrimidin-7-one core. researchgate.net Research has also focused on designing novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors. nih.gov Furthermore, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as CDK inhibitors, with many demonstrating strong inhibitory activity against CDK9. nih.gov The anticancer activity of this class of compounds was found to be related to their CDK9 inhibition. nih.gov By inhibiting these key kinases, pyrimidine derivatives can halt the proliferation of cancer cells and induce apoptosis.

Structure-Activity Relationships (SAR) in Anticancer Pyrimidinones

The quest for novel anticancer agents has led to the extensive exploration of pyrimidinone derivatives, with structure-activity relationship (SAR) studies providing crucial insights into the structural requirements for cytotoxicity. For the broader class of pyrimidinones, including thieno[2,3-d]pyrimidin-4(3H)-ones, the nature and position of substituents on the pyrimidine and fused rings play a pivotal role in their anticancer efficacy.

Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives has revealed that the substituents at the 2, 5, and 6 positions significantly influence their cytotoxic activity. For instance, it was found that among a series of these compounds, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibited potent cytotoxic activity against a wide range of cancer cell lines, with particular sensitivity observed in the melanoma cell line MDA-MB-435. nih.govmdpi.com The presence of a benzylamino group at the 2-position and methyl groups at the 5- and 6-positions were identified as key for this activity. nih.govmdpi.com Furthermore, variations in the thiophene core, such as the presence of a cyclohexyl moiety, have been associated with higher activity compared to phenyl derivatives. mdpi.com

In the case of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, SAR studies have highlighted the importance of substituents for their inhibitory activity against epidermal growth factor receptor (EGFR), a key target in cancer therapy. The presence of an electron-donating group, such as a methoxy (OCH3) group, at the 4-position of a phenyl ring attached to the pyrimidine scaffold was found to be beneficial for anticancer activity. nih.gov Conversely, modifications that expanded the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold into triazolyl analogues resulted in a significant decrease in activity. nih.gov These findings underscore the specific structural requirements for potent anticancer activity in pyrimidinone-based compounds.

The general SAR for antiproliferative activity in pyridine and pyrimidine derivatives indicates that the addition of aromatic rings, as well as hydrophilic hydrogen bond donors and acceptors, can enhance cytotoxicity. researchgate.netnih.gov Halogen atoms like chlorine and fluorine, and methoxy groups on attached phenyl rings are also known to influence the anticancer potential. nih.govnih.gov

Key SAR Observations for Anticancer Pyrimidinone Derivatives
ScaffoldPosition of SubstitutionFavorable Substituents for Anticancer ActivityUnfavorable Substituents for Anticancer ActivityReference
Thieno[2,3-d]pyrimidin-4(3H)-one2, 5, 62-benzylamino, 5,6-dimethyl- nih.govmdpi.com
Thieno[2,3-d]pyrimidin-4(3H)-oneThiophene coreCyclohexyl moietyPhenyl moiety mdpi.com
Pyrido[2,3-d]pyrimidin-4(3H)-one4-position of attached phenyl ringElectron-donating groups (e.g., OCH3)- nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-oneScaffold modification-Expansion to triazolyl analogues nih.gov

Anti-inflammatory and Analgesic Properties

A significant area of investigation for pyrimidine derivatives has been their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The two main isoforms, COX-1 and COX-2, are key players in the inflammatory cascade, and selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

A study on a series of pyrimidine derivatives demonstrated their potential as selective COX-2 inhibitors. nih.govnih.gov In this research, two compounds, designated as L1 and L2, exhibited notable cyclooxygenase activity in vitro. Both compounds showed a higher affinity for the COX-2 isoform over COX-1. nih.gov Their inhibitory effect on COX-2 was comparable to the established COX-2 preferential drug, meloxicam, and significantly better than the non-selective NSAID, piroxicam. nih.gov This suggests that the pyrimidine scaffold is a promising framework for the development of potent and selective COX-2 inhibitors. nih.gov

Inhibitory Activity of Pyrimidine Derivatives on COX-1 and COX-2
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX Selectivity Ratio (IC50 COX-1 / IC50 COX-2)Reference
L1> 501.1 ± 0.1> 45.45 nih.gov
L226.7 ± 1.50.9 ± 0.129.67 nih.gov
Piroxicam (Control)18.4 ± 1.325.1 ± 2.60.73 nih.gov
Meloxicam (Control)38.5 ± 2.10.8 ± 0.148.13 nih.gov

The analgesic potential of compounds containing the 4-chlorophenyl moiety has been explored in various chemical scaffolds. In a study of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, all tested compounds demonstrated antinociceptive effects in both the hot plate and writhing tests in mice, without affecting motor coordination. nih.gov This suggests that the 4-chlorophenyl group can contribute to the analgesic properties of a molecule. nih.gov

More directly related to the topic, research on a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives has shown promising antinociceptive activity. mdpi.comnih.gov Given that anticonvulsant drugs are often effective in managing neuropathic pain, the most promising anticonvulsant compounds from this series were also evaluated for their analgesic effects in the formalin model of tonic pain. mdpi.com One of the most active compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, displayed significant antinociceptive properties. mdpi.com The formalin test, which induces a biphasic pain response, is considered a reliable model for screening new analgesic compounds as it resembles clinical pain. mdpi.com

Antiviral Activities

The pyrimidine core is a well-established pharmacophore in antiviral drug design. Research into 2,4(1H,3H)-pyrimidinedione derivatives has identified them as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT). nih.gov Structure-activity relationship studies on these compounds revealed that substitutions at the N-1 position with homocyclic moieties like cyclopropyl and phenyl, along with the addition of a benzoyl group at the C-6 position, significantly contribute to their antiviral activity against both HIV-1 and HIV-2. nih.gov

In the context of Hepatitis B virus (HBV), a group of 5- and 6-substituted acyclic pyrimidine nucleosides have been synthesized and evaluated for their antiviral activities. nih.gov Among these, 5-chloro and 5-bromo analogues with an acyclic glycosyl moiety were found to be the most effective and selective antiviral agents against wild-type duck HBV and human HBV-containing cells. nih.gov These compounds also demonstrated efficacy against lamivudine-resistant HBV strains, highlighting the potential of pyrimidine derivatives in overcoming drug resistance. nih.gov The antiviral mechanism of these nucleoside analogues typically involves the inhibition of HBV DNA polymerase, which also functions as a reverse transcriptase. sci-hub.ru

Antiviral Activity of Pyrimidine Derivatives
Compound ClassVirusTargetKey Structural Features for ActivityReference
2,4(1H,3H)-pyrimidinedionesHIV-1, HIV-2Reverse Transcriptase (RT)N-1 cyclopropyl/phenyl substitution, C-6 benzoyl group nih.gov
Acyclic pyrimidine nucleosidesHepatitis B Virus (HBV)DNA Polymerase5-chloro or 5-bromo substitution, acyclic glycosyl moiety nih.gov

Other Notable Biological Activities

Beyond their anticancer, anti-inflammatory, and antiviral properties, derivatives of this compound and related pyrimidine compounds have been investigated for a range of other biological activities.

Antimicrobial Activity: Several studies have reported the synthesis of novel pyrimidine derivatives with significant antimicrobial properties. For instance, a series of new pyrimidine and pyrimidopyrimidine analogs were synthesized and showed excellent activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov Similarly, other research has focused on the synthesis of pyrimidine derivatives fused with thiophene rings, which also exhibited antimicrobial activity. mdpi.com

Anticonvulsant Activity: The pyrimidine scaffold has also been explored for its potential in treating central nervous system disorders, particularly epilepsy. A study on novel 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine derivatives revealed that the majority of the synthesized compounds showed anticonvulsant activity in the maximal electroshock seizure (MES) model. ptfarm.pl The presence of the 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine moiety as a hydrophobic portion was identified as a key structural requirement for this activity. ptfarm.pl Further research on triazolopyrimidine derivatives, some of which contain a 4-chlorophenyl group, has also demonstrated their potential as anticonvulsant agents. nih.gov

Antioxidant Activity

The antioxidant potential of pyrimidine derivatives, including those related to this compound, has been a subject of extensive research. ijpsonline.comresearchgate.net Antioxidants are crucial for mitigating the cellular damage caused by free radicals, and pyrimidine-based compounds have shown promise as effective radical scavengers. ijpsonline.comresearchgate.net The evaluation of this activity is often conducted through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and hydroxyl radical scavenging assays. medcraveonline.com

Research has shown that substitutions on the pyrimidine nucleus can significantly influence antioxidant efficacy. researchgate.net For instance, studies on aryl-substituted pyrimidinone derivatives revealed that compounds featuring a 4-chlorobenzaldehyde precursor demonstrated notable DPPH radical scavenging activity. Similarly, other research has highlighted that chloro-substituted pyrazole and isoxazole derivatives of pyrimidines exhibit high antioxidant potential. researchgate.net The mechanism of action involves the compound's ability to donate a hydrogen atom or an electron to the free radical, thereby neutralizing it, a process that can be measured by the decrease in absorbance of the DPPH solution at 517 nm. medcraveonline.comarxiv.org

In one study, a series of aryl substituted pyrimidinone derivatives were synthesized and screened for their antioxidant properties. The findings indicated that several of the synthesized compounds possessed potent antioxidant activity when compared against the standard, ascorbic acid. Specifically, compounds derived from 4-chlorobenzaldehyde and 4-bromobenzaldehyde showed significant scavenging effects in both DPPH and hydroxyl radical assays.

Table 1: Antioxidant Activity of Selected Pyrimidinone Derivatives
Compound DerivativeAssay MethodScavenging Activity (%)Reference CompoundReference Activity (%)
Derivative from 4-chlorobenzaldehyde (4d)DPPH Radical ScavengingRemarkable Activity ReportedAscorbic Acid91.4 ± 0.021
Derivative from 4-chlorobenzaldehyde (4d)OH Radical ScavengingGood Activity ReportedAscorbic Acid89.5 ± 0.021
Derivative from 4-bromobenzaldehyde (4j)DPPH Radical ScavengingRemarkable Activity ReportedAscorbic Acid91.4 ± 0.021
Derivative from 4-bromobenzaldehyde (4j)OH Radical ScavengingGood Activity ReportedAscorbic Acid89.5 ± 0.021
Data sourced from a study on aryl substituted pyrimidinone derivatives.

Antihypertensive Properties

The pyrimidine scaffold is a key feature in several compounds developed for their antihypertensive effects. nih.gov These derivatives primarily exert their action through mechanisms such as angiotensin II receptor antagonism or calcium channel blockade. nih.govnih.gov The structural similarity of dihydropyrimidines to dihydropyridines, a well-established class of calcium channel blockers like Nifedipine, has made them attractive candidates for cardiovascular drug development. nih.gov

A significant breakthrough in this area was the development of Fimasartan (BR-A-657), a pyrimidin-4(3H)-one derivative, as a highly potent and selective angiotensin II receptor type 1 (AT1) antagonist. nih.govresearchgate.net In vitro studies demonstrated its high binding affinity and functional antagonism, with an IC50 value of 0.13 nM and 0.42 nM, respectively. nih.govresearchgate.netsigmaaldrich.com Furthermore, Fimasartan showed strong in vivo efficacy, inhibiting the Angiotensin II-induced pressor response in rats with an ED50 of 0.018 mg/kg, proving to be more potent than the established drug, losartan. nih.govsigmaaldrich.com

Other research has focused on the calcium channel blocking (CCB) activity of dihydropyrimidine derivatives. nih.gov These compounds cause relaxation of smooth muscles by inhibiting the influx of calcium, a mechanism crucial for blood pressure regulation. nih.gov Studies have shown that modifications to the dihydropyrimidine pharmacophore can lead to potent CCB activity, with some derivatives showing efficacy comparable to standard drugs. nih.gov

Table 2: Antihypertensive Activity of a Pyrimidin-4(3H)-one Derivative
CompoundMechanism of ActionIn Vitro Activity (IC50)In Vivo Activity (ED50)
Fimasartan (BR-A-657)AT1 Receptor Antagonist0.13 nM (Binding Affinity) 0.42 nM (Functional Antagonism)0.018 mg/kg (AngII-induced pressor response in rats)
Data for Fimasartan, a potent AT1 antagonist. nih.govresearchgate.netsigmaaldrich.com

Hypoglycemic Activity

Pyrimidine derivatives have emerged as a promising class of compounds in the search for new treatments for diabetes mellitus. nih.govbohrium.com One of the key therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia. nih.govremedypublications.com Several studies have investigated dihydropyrimidinone (DHPM) derivatives for their potential to inhibit these enzymes. nih.govremedypublications.com

In one such study, a series of dihydropyrimidinone derivatives were evaluated for their anti-diabetic potential. While the compounds showed no significant inhibition of α-amylase, one derivative, 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, demonstrated potent α-glucosidase inhibitory activity. nih.gov This compound exhibited an enzyme inhibition of 81.99%, which was comparable to the standard, ascorbic acid (81.18%). nih.gov The IC50 value for this active compound was determined to be a low 1.02 µg/ml, indicating its high potency as a selective α-glucosidase inhibitor. nih.gov

Another study on fused pyrimidine derivatives also reported promising antidiabetic effects in animal models. nih.gov The administration of specific compounds led to a significant inhibition of α-amylase activity in diabetic rats compared to the control group, highlighting the therapeutic potential of this chemical class. nih.gov

Table 3: Hypoglycemic Activity of Pyrimidinone Derivatives
CompoundTarget Enzyme% InhibitionIC50 Value
6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneα-glucosidase81.99%1.02 µg/ml
Fused Pyrimidine Derivative (Compound 4)α-amylase62.94%Not Reported
Fused Pyrimidine Derivative (Compound 5)α-amylase75.29%Not Reported
Data sourced from studies on dihydropyrimidinone and fused pyrimidine derivatives. nih.govnih.gov

Anticonvulsive Activity

The search for novel antiepileptic drugs has led researchers to explore various heterocyclic compounds, with pyrimidine and its fused derivatives showing significant promise. sdit.ac.in The anticonvulsant activity of these compounds is typically evaluated using standard animal models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. mdpi.comscispace.com

Research into 2-arylaminopyrimidin-4(3H)-one derivatives, however, did not yield significant anticonvulsant activity in the pentylenetetrazole seizure model. uran.uaresearcher.life In contrast, studies on fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidin-4-one derivatives, have identified compounds with marked anticonvulsant properties. uran.ua For example, one compound from this series demonstrated a moderate anticonvulsant effect in the MES test and a pronounced effect against caffeine-induced seizures. uran.ua

Another study on 7-(substituted-phenyl)- nih.govaip.orgtriazolo[1,5-a]pyrimidin-5(4H)-ones identified a derivative with a 4-chlorophenyl substitution that showed potent activity in the MES test, with an ED50 of 19.7 mg/kg. wjpsronline.com This particular compound also exhibited a wide safety margin, making it a promising candidate for further development. wjpsronline.com These findings suggest that while the basic pyrimidinone core is important, the specific substitutions and ring fusions play a critical role in determining the anticonvulsant efficacy.

Table 4: Anticonvulsive Activity of Selected Pyrimidine Derivatives
Compound DerivativeSeizure ModelActivity/ED50Reference DrugReference ED50
7-(4-Chlorophenyl)- nih.govaip.orgtriazolo[1,5-a]pyrimidin-5(4H)-oneMES Test19.7 mg/kgPhenytoin22.4 mg/kg
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivative (Compound 6)MES Test68.30 mg/kgValproic Acid252.74 mg/kg
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivative (Compound 6)6 Hz Test (32 mA)28.20 mg/kgValproic Acid130.64 mg/kg
Data from studies on triazolopyrimidine and other heterocyclic derivatives. mdpi.comwjpsronline.com

Corrosion Inhibition Properties

Beyond their pharmacological applications, pyrimidine derivatives have proven to be effective corrosion inhibitors, particularly for protecting mild steel and other metals in acidic environments. sdit.ac.intandfonline.com Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring system, which facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents. sdit.ac.inelectrochemsci.org

The performance of these inhibitors is typically assessed using techniques such as weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization. tandfonline.comnih.gov Studies have consistently shown that the inhibition efficiency increases with the concentration of the pyrimidine derivative. electrochemsci.orgfrontiersin.org For example, research on imidazo[1,2-a]pyrimidine derivatives demonstrated inhibition efficiencies of over 90% for mild steel in 1 M HCl at a concentration of just 0.1 mmol L⁻¹. frontiersin.org

A study specifically investigating ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate (coded as Pyr-9), a compound structurally related to the focus of this article, found it to be a highly effective inhibitor for iron in 1.0 M HCl. ekb.eg At a concentration of 10⁻³ M, Pyr-9 achieved an exceptional inhibition efficiency of 98%. ekb.eg Potentiodynamic polarization studies revealed that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comekb.eg The adsorption of these molecules on the metal surface generally follows the Langmuir adsorption isotherm. tandfonline.comekb.eg

Table 5: Corrosion Inhibition Efficiency of Pyrimidine Derivatives
Inhibitor CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (%)
Ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate (Pyr-9)Iron1.0 M HCl10⁻³ M98%
4-(4-aminophenyl)-6-(3-nitrophenyl) pyrimidin-2(1H)-one (ANP)Mild Steel1.0 M HClNot specifiedUp to 99%
Imidazo[1,2-a]pyrimidine derivative (OPIP)Mild Steel1 M HCl0.1 mmol L⁻¹91.9%
Pyrimidinone derivative (MA-978C)Copper1.0 M HNO₃21 × 10⁻⁶ M< 89.59%
Data compiled from various studies on pyrimidine derivatives as corrosion inhibitors. aip.orgnih.govfrontiersin.orgekb.eg

An in-depth analysis of the computational chemistry and in-silico studies of the chemical compound this compound reveals significant insights into its molecular properties and potential biological activities. Through quantum chemical calculations, molecular docking simulations, and quantitative structure-activity relationship (QSAR) studies, researchers have been able to predict its electronic structure, binding affinities with various protein targets, and the structural features crucial for its biological function.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substitution Patterns on Biological Activity

The core structure of 2-phenyl-pyrimidin-4(3H)-one offers multiple positions for chemical modification, and research into related scaffolds has provided valuable insights into how these modifications can dictate biological outcomes. For instance, in studies on structurally similar quinazolin-4(3H)-one derivatives, aromatic substitution was identified as a key determinant of cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.net

The nature of the substituent plays a critical role. In a series of aminopyrimidine-2,4-diones, a compound featuring an unsubstituted phenyl moiety demonstrated superior inhibitory activity against the BRD4 protein compared to derivatives with a 4-methoxy phenyl ring. mdpi.com Conversely, for some pyrazolo[3,4-d]pyrimidine derivatives acting as Src kinase inhibitors, the introduction of an anilino group at the C4 position was found to be beneficial for activity, whereas adding alkyl chains at the C6 position did not yield potent inhibitors. This suggests that steric bulk and the potential for polar interactions are key drivers of activity. These findings highlight that even subtle changes to the substitution pattern can lead to significant variations in biological effect, underscoring the importance of systematic exploration in drug design.

ScaffoldSubstitution PositionSubstituent TypeImpact on Biological ActivityTarget/Activity
Pyrazolo[3,4-d]pyrimidineC4Anilino groupBeneficialSrc Kinase Inhibition
Pyrazolo[3,4-d]pyrimidineC6Alkyl chainNot potentSrc Kinase Inhibition
Aminopyrimidine-2,4-dionePhenyl RingUnsubstituted PhenylSuperior activityBRD4 Inhibition
Aminopyrimidine-2,4-dionePhenyl Ring4-Methoxy PhenylLower activityBRD4 Inhibition
Quinazolin-4(3H)-oneAromatic RingVariousDeterminant of activityCOX-2 Inhibition

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. Studies on related 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that the substitution of halogen atoms on the benzene ring can increase interactions with proteins like human serum albumin (HSA). mdpi.comresearchgate.net This interaction, primarily driven by hydrophobic forces, was found to be spontaneous. mdpi.comresearchgate.net

A clear trend was observed where the binding affinity to HSA was enhanced progressively with the increasing atomic number of the halogen, from fluorine to iodine. mdpi.comresearchgate.net This enhancement is attributed to the interplay of steric and hydrophobic effects, which appear to play a more significant role than electrostatic effects in these interactions. researchgate.net The presence of a halogen is often essential for potent biological activity. For example, a halogen substitute on the fluorophenyl moiety of certain 1,3,5-triazin-2-amine derivatives was found to be crucial for their inhibitory effects on equilibrative nucleoside transporters ENT1 and ENT2. polyu.edu.hk This underscores the strategic importance of halogenation in modulating molecular interactions and achieving desired biological outcomes.

Halogen ElementAtomic NumberElectronegativityAtomic Radius (Å)Hydrophobic Parameter (π)
F94.00.640.14
Cl173.00.990.71
Br352.81.140.86
I532.51.331.12
Data sourced from research on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, illustrating the physicochemical properties of halogens that influence molecular interactions. researchgate.net

The 4-chlorophenyl group is a common motif in a wide array of biologically active compounds, and its presence at the C2 position of the pyrimidinone ring is significant. The specific placement of the chlorine atom at the para-position of the phenyl ring is often critical for efficacy. SAR studies on pyridine-based compounds revealed the importance of having an ortho- or para-chlorophenyl group for achieving selective topoisomerase II inhibitory activity, whereas compounds with a meta-chlorophenyl substituent were inactive. researchgate.net

This positional preference suggests that the electronic properties and steric profile of the 4-chlorophenyl group are finely tuned to fit into the specific binding pockets of biological targets. The chlorine atom, being electronegative, can alter the electron distribution of the phenyl ring and participate in specific interactions, such as halogen bonding. For instance, a pyrimidine (B1678525) derivative featuring a 4-chlorophenyl ring, specifically 2-{[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide, was identified as a promising inhibitor of the influenza virus polymerase PA–PB1 protein-protein interaction. mdpi.com The prevalence and strategic importance of the 4-chlorophenyl moiety in various bioactive molecules highlight its favorable contribution to binding affinity and biological function. researchgate.netnih.govnih.gov

Pharmacophore Identification and Design

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target and exert its effect. unina.it Identifying the pharmacophore of a class of compounds is a key step in designing new, more potent molecules.

For 2-phenylpyrimidine analogues, a pharmacophore modeling study was conducted to understand their activity as selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov This research led to the development of a five-point pharmacophore model that yielded a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. nih.gov Such models are powerful tools that not only explain the SAR of the studied compounds but also possess predictive power for designing novel molecules with enhanced activity. nih.gov In a different study on 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a proposed pharmacophore consisted of 11 distinct features that characterize the binding model of these ligands to their target receptor. nih.gov These models abstract the key chemical features into a 3D spatial arrangement, providing a blueprint for virtual screening and the rational design of new therapeutic agents. researchgate.net

Conformational Analysis and its Impact on Activity

The three-dimensional shape, or conformation, of a molecule is critical to its ability to interact with a biological target. Conformational analysis examines the different spatial arrangements of a molecule's atoms that can occur due to rotation around single bonds. For a molecule like 2-(4-chlorophenyl)pyrimidin-4(3H)-one, rotation around the single bond connecting the phenyl and pyrimidine rings allows the molecule to adopt various conformations. However, typically only one specific conformation, the "bioactive conformation," is responsible for its biological activity as it correctly fits the target's binding site.

Molecular dynamics simulations can be used to confirm the stability of a ligand within a protein's binding site and to verify its presumed active conformation. nih.gov The flexibility of a molecule is a double-edged sword; while it allows the molecule to adapt to a binding site, high flexibility can also lead to a loss of entropy upon binding, which is energetically unfavorable. Studies on bioactive pyrazolo[3,4-d]pyrimidines have shown that the same molecule can exist in different conformational states (polymorphs) in a crystal, influenced by molecular packing forces. mdpi.com Understanding the preferred low-energy conformations and their alignment with a known pharmacophore model is essential for designing rigid analogues or molecules that are "pre-organized" in their bioactive shape, which can lead to improved binding affinity and selectivity. nih.gov

Future Prospects and Translational Research

Development of Novel Therapeutic Agents based on 2-(4-chlorophenyl)pyrimidin-4(3H)-one Scaffold

The pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. mdpi.comnih.gov The this compound scaffold, in particular, serves as a promising foundation for the design of novel drugs targeting a wide array of diseases. Researchers are actively exploring derivatives of this scaffold for various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial applications. mdpi.comrsc.org

The versatility of the pyrimidine ring allows for structural modifications that can enhance potency and selectivity for specific biological targets. nih.gov For instance, different substitutions on the pyrimidine core have led to the development of potent inhibitors for kinases, enzymes that play a crucial role in cancer progression. nih.govnih.govresearchgate.net Phenylpyrazolo[3,4-d]pyrimidine derivatives have shown potent anticancer activity by inhibiting multiple targets like EGFR, VGFR2, and Top-II. nih.govresearchgate.net Similarly, other pyrimidine-based compounds have been developed as dual inhibitors for targets such as BRD4 and PLK1, offering a strategy to overcome drug resistance in cancer therapy. mdpi.com

The development of new therapeutic agents from this scaffold involves creating libraries of related compounds and screening them for activity against various diseases. For example, hybrids of indole (B1671886) and pyrimidine have demonstrated significant anti-inflammatory properties. mdpi.com The goal is to identify lead compounds with high efficacy and favorable pharmacokinetic profiles for further preclinical and clinical development. nih.gov

Table 1: Therapeutic Potential of Pyrimidine-Based Scaffolds

Therapeutic Area Target/Mechanism Example Scaffold/Derivative Reference
Anticancer EGFR, VGFR2, Top-II Inhibition Phenylpyrazolo[3,4-d]pyrimidine nih.govresearchgate.net
Anticancer CDK2 Inhibition Pyrazolo[3,4-d]pyrimidine rsc.org
Anticancer DHODH Inhibition AG636 (DHODH inhibitor) embopress.orgnih.gov
Anticancer FAK Inhibition 2,4-di(arylamino)pyrimidine mdpi.comnih.gov
Anticancer Dual BRD4/PLK1 Inhibition Aminopyrimidine-2,4-diones mdpi.com
Anti-inflammatory COX-1/COX-2 Inhibition Quinazolinone–pyrimidine hybrids rsc.orgnih.gov
Antihypertensive Pharmacophore Modeling Oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one mdpi.com
Antiepileptic GABAA Receptor Modulation 7-alkyloxy- nih.govresearchgate.netrasayanjournal.co.intriazolo[1,5-a]pyrimidine mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Exploration of New Biological Targets and Pathways

A key area of future research is the identification of novel biological targets and pathways modulated by this compound and its derivatives. The broad bioactivity of pyrimidines suggests they interact with a multitude of cellular components. mdpi.comnih.gov Understanding these interactions is crucial for elucidating their mechanisms of action and discovering new therapeutic applications.

Recent studies have revealed that pyrimidine-based compounds can influence fundamental cellular processes. For example, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, have shown potent antileukemic activity. embopress.orgnih.gov These inhibitors can induce differentiation in acute myeloid leukemia (AML) cells and rapidly shut down protein translation in leukemic stem cells. embopress.orgnih.gov This highlights the potential of targeting metabolic pathways with pyrimidine derivatives.

Furthermore, computational methods like molecular docking are being used to predict and validate the binding of pyrimidine derivatives to various protein targets. nih.govresearchgate.net This approach has been successful in identifying compounds that inhibit kinases like AKT2/PKBβ, which are implicated in glioma. nih.gov The exploration of new targets is not limited to cancer. For instance, a series of 3H-pyrido[2,3-d]pyrimidin-4-ones were identified as potent and selective agonists for the sst2 receptor, with potential applications in treating conditions like acromegaly. nih.gov The continued investigation into the biological activities of this scaffold is expected to uncover new targets and pathways, opening up new avenues for drug discovery.

Advanced Material Science Applications (e.g., Corrosion Inhibition)

Beyond the biomedical field, the unique chemical properties of pyrimidine derivatives, including this compound, make them attractive candidates for applications in material science. One of the most promising areas is corrosion inhibition, particularly for protecting metals like mild steel in acidic environments. researchgate.netnih.gov

Industrial processes such as acid pickling and oil well acidification often lead to significant metal corrosion. researchgate.net Pyrimidine compounds have demonstrated high efficiency in preventing this corrosion. researchgate.netnih.gov Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.govbiointerfaceresearch.commdpi.com This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the pyrimidine ring, which can interact with the d-orbitals of iron atoms. mdpi.com

The inhibition efficiency of these compounds is dependent on their concentration, the temperature, and their specific molecular structure. biointerfaceresearch.commdpi.com Research has shown that the adsorption process often follows the Langmuir isotherm model, indicating the formation of a monolayer on the metal surface. biointerfaceresearch.commdpi.com Both experimental and theoretical studies, including quantum chemical calculations, are employed to understand the structure-property relationships and to design more effective corrosion inhibitors. nih.gov

Table 2: Corrosion Inhibition Efficiency of Pyrimidine Derivatives

Compound Type Metal Corrosive Medium Max Inhibition Efficiency (%) Reference
Pyrimidine Derivatives Mild Steel 1 M HCl >90% nih.gov
2-CPH Derivatives 304 Stainless Steel 1 M HCl High (not specified) biointerfaceresearch.com
Thiosemicarbazide Derivative Mild Steel 1 M HCl 92.5% mdpi.com
Various Pyrimidines Carbon Steels Acid Media High (not specified) researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

The development of pyrimidine-based corrosion inhibitors represents a significant advancement in material protection, offering an effective and potentially more environmentally friendly alternative to traditional toxic inhibitors. researchgate.net

Sustainable Synthesis and Green Chemistry Innovations

The increasing focus on environmental sustainability has driven significant innovation in chemical synthesis. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being actively applied to the production of pyrimidine derivatives. rasayanjournal.co.inmdpi.comnih.gov

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and harsh reaction conditions. rasayanjournal.co.in In contrast, modern green chemistry approaches offer numerous advantages, including higher yields, shorter reaction times, simplified workup procedures, and reduced environmental impact. rasayanjournal.co.inresearchgate.net These innovative techniques are crucial for the sustainable production of this compound and its derivatives.

Key green chemistry strategies for pyrimidine synthesis include:

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the final product, which improves efficiency and reduces waste. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation instead of conventional heating can dramatically reduce reaction times and increase product yields. researchgate.net

Solvent-Free and Water-Based Synthesis: Conducting reactions without organic solvents or using water as a benign solvent minimizes pollution. rasayanjournal.co.inresearchgate.net

Use of Green Catalysts: Employing reusable and non-toxic catalysts, such as certain nanoparticles or acidic ionic liquids, enhances the sustainability of the process. rasayanjournal.co.inresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry can provide the energy needed for reactions, often leading to faster rates and higher yields under milder conditions. rasayanjournal.co.in

These sustainable methods not only make the synthesis process more eco-friendly but can also be more economically viable. mdpi.com The continued development and adoption of green chemistry principles will be essential for the future large-scale production of pyrimidine-based compounds for both therapeutic and material science applications. nih.govresearchgate.net

Collaborative and Interdisciplinary Research Approaches

The future development and application of the this compound scaffold will heavily rely on collaborative and interdisciplinary research. The diverse potential of this compound, spanning from medicine to material science, necessitates the integration of expertise from various scientific fields.

For instance, the journey of a novel therapeutic agent from a chemical scaffold to a clinical drug requires a concerted effort from:

Medicinal Chemists: To design and synthesize novel derivatives with improved potency and selectivity. mdpi.com

Pharmacologists and Biologists: To evaluate the biological activity of these compounds, identify their molecular targets, and understand their mechanisms of action. embopress.orgmdpi.com

Computational Scientists: To perform molecular modeling and in silico screening to predict the efficacy and pharmacokinetic properties of new compounds, thus guiding synthetic efforts. rsc.org

Similarly, the advancement of pyrimidine-based materials, such as corrosion inhibitors, depends on the collaboration between:

Organic Chemists: To synthesize and characterize new inhibitor molecules. researchgate.net

Material Scientists and Engineers: To test the performance of these inhibitors under various conditions and on different materials. nih.gov

Theoretical Chemists: To conduct quantum chemical calculations that provide insights into the inhibition mechanism at a molecular level. nih.gov

Furthermore, the implementation of sustainable synthetic methods benefits from the expertise of chemical engineers and environmental scientists who can optimize processes for efficiency, safety, and minimal environmental impact. researchgate.net By fostering these interdisciplinary partnerships, the scientific community can accelerate the translation of fundamental research on this compound and its derivatives into tangible innovations that benefit society.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-chlorophenyl)pyrimidin-4(3H)-one derivatives, and how can reaction conditions be optimized for higher yields?

  • Answer : The synthesis typically involves cyclization of 2-amino-N-(4-chlorophenyl)nicotinamide derivatives with orthoesters (e.g., triethylorthopropionate in acetic acid) to form the pyrido[2,3-d]pyrimidin-4(3H)-one core . Alternative methods use potassium phosphate-mediated condensation in aqueous media at 100°C for 7 hours, achieving yields >70% through environmentally benign conditions . Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of amine to aldehyde) and temperature modulation (140–150°C in formamide for thermal cyclization) .

Q. How should researchers characterize this compound derivatives using spectroscopic and crystallographic methods?

  • Answer : Standard characterization includes:

  • IR spectroscopy to confirm carbonyl (1686–1687 cm⁻¹) and NH stretching (3213–3215 cm⁻¹) .
  • ¹H-NMR for aromatic proton assignments (δ 7.6–8.7 ppm) and NH proton detection .
  • Single-crystal X-ray diffraction to resolve bond lengths (C–C: 1.395–1.423 Å) and dihedral angles (e.g., −172.0° to 170.1° for pyrimidine rings) .
  • Mass spectrometry for molecular ion validation (e.g., m/z 341 [M+1]+) and isotopic patterns for chlorine-containing derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions between calculated and observed spectroscopic data during structural elucidation?

  • Answer :

  • For NMR discrepancies , use variable-temperature studies and 2D correlation spectroscopy (COSY, HSQC) to confirm proton coupling and spatial arrangements .
  • For X-ray data validation , compare experimental parameters (e.g., R-factor <0.06) with DFT-optimized geometries to resolve bond-length ambiguities .
  • High-resolution MS/MS and isotopic pattern matching (e.g., m/z 341 [M+1]+ vs. 343 [M+2]+ for Cl isotopes) clarify fragmentation pathways .

Q. How do solvent systems and reaction media influence the regioselectivity of pyrimidinone cyclization?

  • Answer : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization via stabilization of intermediates, while aqueous media enable greener syntheses with reduced byproducts . For example, heating in formamide at 140–150°C promotes cyclization via in situ amide formation, achieving >90% yields in pyrido[2,3-d]pyrimidin-4(3H)-one derivatives .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Answer :

  • Antimicrobial testing : Use agar diffusion assays with Gram-positive/negative bacterial strains, reporting minimum inhibitory concentrations (MICs) .
  • Anticancer evaluation : Perform MTT assays on cancer cell lines (e.g., HeLa), correlating substituent effects (e.g., 4-chlorophenyl vs. methoxyphenyl) with IC₅₀ values .
  • Structure-activity relationships (SAR) : Compare electronic effects (Cl substituents) and steric hindrance using molecular docking studies .

Q. How can computational tools predict the reactivity of this compound derivatives in nucleophilic substitution reactions?

  • Answer :

  • DFT calculations (e.g., B3LYP/6-31G*) model charge distribution on the pyrimidinone ring, identifying C-2 and C-4 as electrophilic centers .
  • Molecular dynamics simulations predict solvent-accessible surfaces to optimize reaction sites for functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.